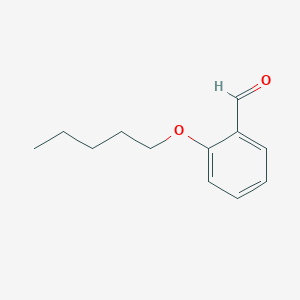

2-(戊氧基)苯甲醛

描述

2-(Pentyloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Pentyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

. 在蛋白质组学中,它可用于研究细胞内蛋白质的相互作用、修饰和表达水平。

苯并咪唑衍生物的合成

该化合物参与苯并咪唑衍生物的合成,其作为抗癌剂的潜力正在探索中。 该过程涉及邻苯二胺与苯甲醛反应,以高产率和效率获得苯并咪唑 。这些衍生物被研究用于其对抗各种癌细胞系的活性,包括肺癌 (A549)、乳腺癌 (MDA-MB-231) 和前列腺癌 (PC3)。

抗癌活性

使用2-(戊氧基)苯甲醛合成的苯并咪唑化合物被分析用于其在抗癌中的结构-活性关系 (SAR)。 苯并咪唑支架的修饰,例如添加甲基或供电子基团,已显示出显着影响抗癌活性 .

害虫控制中的行为研究

苯甲醛衍生物,包括2-(戊氧基)苯甲醛,在害虫控制研究中充当行为活性成分。 它们被用于了解和控制害虫的行为,例如果蝇,这可以导致开发新型蛋白质诱饵来控制害虫种群 .

作用机制

Target of Action

2-(Pentyloxy)benzaldehyde is a specialty product used in proteomics research . . Benzaldehydes, in general, have been found to target cellular antioxidation systems .

Mode of Action

Benzaldehydes have been shown to disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, inhibiting microbial growth .

Biochemical Pathways

For instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Additionally, benzaldehyde can be produced from L-phenylalanine using four enzymes: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .

Pharmacokinetics

Benzaldehyde has been shown to enhance the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability .

Result of Action

Benzaldehydes, in general, have been found to inhibit microbial growth by disrupting cellular antioxidation systems .

Action Environment

It is known that benzaldehydes, in general, can have their actions influenced by environmental factors .

生化分析

Biochemical Properties

2-(Pentyloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions can lead to the destabilization of cellular redox homeostasis, making 2-(Pentyloxy)benzaldehyde a potent chemosensitizing agent in combination with conventional drugs or fungicides.

Cellular Effects

2-(Pentyloxy)benzaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal pathogens by targeting their antioxidation components, such as superoxide dismutases and glutathione reductase . This disruption can enhance the efficacy of conventional antifungal agents and reduce resistance.

Molecular Mechanism

The molecular mechanism of 2-(Pentyloxy)benzaldehyde involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins involved in cellular antioxidation. By inhibiting enzymes like superoxide dismutases and glutathione reductase, 2-(Pentyloxy)benzaldehyde disrupts the redox balance within cells . This inhibition leads to increased oxidative stress, which can result in cell damage or death. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pentyloxy)benzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pentyloxy)benzaldehyde can maintain its stability under specific storage conditions

Dosage Effects in Animal Models

The effects of 2-(Pentyloxy)benzaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by enhancing the efficacy of conventional drugs or fungicides. At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold effects and toxicity levels of 2-(Pentyloxy)benzaldehyde need to be carefully evaluated to determine its safe and effective dosage range in animal models.

Metabolic Pathways

2-(Pentyloxy)benzaldehyde is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds, which play a crucial role in plant metabolism The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2-(Pentyloxy)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments The localization and accumulation of 2-(Pentyloxy)benzaldehyde within specific tissues or organelles can affect its activity and function

Subcellular Localization

The subcellular localization of 2-(Pentyloxy)benzaldehyde plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications The localization of 2-(Pentyloxy)benzaldehyde within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects

属性

IUPAC Name |

2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLIYWNHNIPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290521 | |

| Record name | 2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-14-7 | |

| Record name | 7091-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

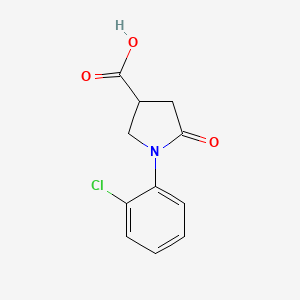

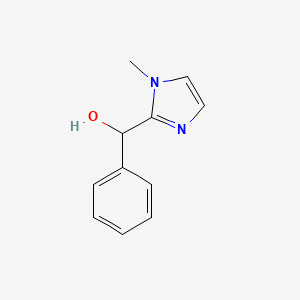

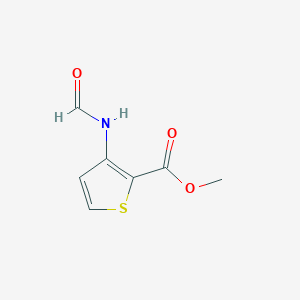

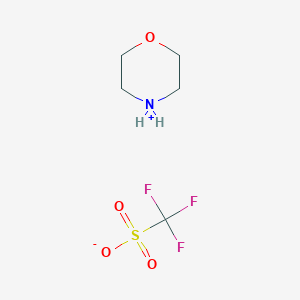

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)

![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)